molecular formula C21H22N6O4 B2932737 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 878452-59-6

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2932737
CAS RN: 878452-59-6
M. Wt: 422.445
InChI Key: OUBCAWJRVGHHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on purine derivatives often focuses on their synthesis and potential biological activities. For example, the study of substituted pyridines and purines containing 2,4-thiazolidinedione explores the synthesis of these compounds and evaluates their biological activities, including effects on triglyceride accumulation and hypoglycemic activities in vitro and in vivo, highlighting the potential of purine derivatives in pharmacological studies (Kim et al., 2004).

Chemical Properties and Reactions

Investigations into the chemical properties and reactions of purine derivatives contribute to the understanding of their potential applications. The synthesis, characterization, and urease inhibition study of pyrido[1,2-a]pyrimidine derivatives (Rauf et al., 2010) provide insights into how these compounds can be used to inhibit enzymatic activity, which is valuable for developing novel inhibitors for research and therapeutic purposes.

Potential Applications in Drug Discovery

Purine derivatives are also explored for their potential applications in drug discovery, particularly as adenosine receptor antagonists. Research on pyrido[2,1-f]purine-2,4-dione derivatives as a new class of potent human A(3) adenosine receptor antagonists (Priego et al., 2002) demonstrates the importance of purine scaffolds in targeting specific receptors, contributing to the development of new therapeutic agents.

Computational Studies and Molecular Design

Finally, computational studies and molecular design involving purine derivatives play a crucial role in advancing scientific research. An experimental and computational study of pyrimidine-based bis-uracil derivatives (Mohan et al., 2020) showcases the use of computational methods to assess the properties of these compounds for applications in optical, nonlinear optical, and drug discovery fields.

properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-26-18-17(19(29)25-21(26)30)27(12-15(28)13-31-16-7-3-2-4-8-16)20(24-18)23-11-14-6-5-9-22-10-14/h2-10,15,28H,11-13H2,1H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCAWJRVGHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

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